molecular formula C15H18N2O3S B8536902 N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 62247-24-9

N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No. B8536902
CAS RN: 62247-24-9
M. Wt: 306.4 g/mol
InChI Key: WMSWXVVETJLVDE-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-Hydroxy-1-(pyridin-3-yl)propyl]-4-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62247-24-9

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

N-(3-hydroxy-1-pyridin-3-ylpropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-12-4-6-14(7-5-12)21(19,20)17-15(8-10-18)13-3-2-9-16-11-13/h2-7,9,11,15,17-18H,8,10H2,1H3

InChI Key

WMSWXVVETJLVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCO)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

89.7 g (0.26 mole) of the sulfonamide was added to a suspension of 12.7 g (0.34 mole) of lithium aluminum tetrahydride in 1250 ml of dry glyme. The mixture was stirred and heated under reflux for 1.5 hours. A saturated sodium chloride solution was added at a temperature of from 0° to 5° C. and the mixture stirred and heated under reflux for 30 additional minutes. The insolubles were removed by filtration after standing overnight and the cake was washed with 200 ml of boiling glyme followed by two 250 ml aliquots of ethyl alcohol. The pH was adjusted to 7.8 with sodium bicarbonate and hydrogen chloride. Most of the glyme and alcohol were removed under reduced pressure and the resulting solid collected, washed with water and dried in a desiccator to yield 75.6 g (95.5% yield) of 3-(p-toluenesulfonamido)-3-(3-pyridyl)propanol.
Name
sulfonamide
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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